An In-depth Technical Guide to 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 72600-67-0)
An In-depth Technical Guide to 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 72600-67-0)
This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers and professionals in drug discovery and agrochemical synthesis. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.
Core Compound Profile
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl group, which imparts unique physicochemical properties valuable in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 72600-67-0 | [1] |
| Molecular Formula | C₆H₂ClF₄N | [1] |
| Molecular Weight | 199.53 g/mol | [1] |
| MDL Number | MFCD13185448 | [1] |
Synthesis Strategies and Methodologies
The synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is not extensively detailed in publicly available literature. However, based on established synthetic routes for analogous trifluoromethylpyridines, a plausible and efficient synthesis can be devised. A common strategy involves the late-stage fluorination of a suitable precursor.
Proposed Synthetic Pathway: Halogen Exchange Fluorination
A robust and industrially scalable approach involves the nucleophilic aromatic substitution of a chlorine atom with fluorine on a polychlorinated trifluoromethylpyridine precursor.
Caption: Proposed synthesis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine
This protocol is adapted from a patented method for a similar transformation and offers a self-validating system for achieving the target compound.[2]
Materials:
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2,3-dichloro-5-(trifluoromethyl)pyridine
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Spray-dried potassium fluoride (KF)
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N,N-Dimethylformamide (DMF), anhydrous
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Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
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Nitrogen gas
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Standard glassware for anhydrous reactions
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMF.
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Addition of Reagents: To the stirred solution, add spray-dried potassium fluoride (1.5-2.0 eq) and the phase-transfer catalyst (0.1 eq).
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Reaction Conditions: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can range from 8 to 24 hours.[2]
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Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove excess KF and other solid byproducts.
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Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine.
Physicochemical Properties and Spectroscopic Data
Predicted Spectroscopic Characteristics:
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl substituents.
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¹³C NMR: The carbon NMR will display six signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
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¹⁹F NMR: The fluorine NMR will be critical for confirming the structure, showing a singlet for the trifluoromethyl group and another signal for the fluorine atom on the ring, likely with coupling to the adjacent proton.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and trifluoromethyl groups.
For comparison, the ¹H NMR spectrum of the related compound, 2-chloro-5-(trifluoromethyl)pyridine, shows signals at approximately 8.69, 7.90, and 7.50 ppm.[3]
Reactivity and Chemical Behavior
The reactivity of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is dictated by the electronic properties of its substituents. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing trifluoromethyl and halogen groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is the most likely site for substitution by nucleophiles. The rate and regioselectivity of the reaction will depend on the nature of the nucleophile and the reaction conditions.
Caption: General scheme for nucleophilic aromatic substitution.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridines are crucial building blocks in the synthesis of numerous commercial agrochemicals and pharmaceuticals.[4][5] The presence of the trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity of the final active ingredient.[6]
Key Application Areas:
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Agrochemicals: This class of compounds serves as key intermediates in the production of herbicides, fungicides, and insecticides.[5][7] For instance, related structures are precursors to aryloxyphenoxypropionate herbicides.[7]
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Pharmaceuticals: The trifluoromethylpyridine scaffold is present in various drugs. The unique substitution pattern of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine makes it a valuable starting material for the synthesis of novel drug candidates. The introduction of fluorine and a trifluoromethyl group can lead to more potent and selective drugs.[8] For example, trifluoromethylpyridine derivatives are utilized in the synthesis of some non-nucleoside reverse transcriptase inhibitors.[9]
Safety and Handling
While a specific safety data sheet (SDS) for 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is not widely available, data from structurally similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, can be used to infer its potential hazards.
General Safety Precautions:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
Always consult the most up-to-date SDS from the supplier before handling this chemical.
Conclusion
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers opportunities for the development of novel compounds with enhanced biological activity. While detailed experimental and spectroscopic data for this specific compound are limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from closely related analogues.
References
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Issuu. (2025, February 5). 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine Market. Retrieved from [Link]
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Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–141. [Link]
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–141. [Link]
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PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Akondi, B. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4933. [Link]
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SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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